Side-Chain Structural Divergence: Replacement of Piperidine with Acetamidoethyl Eliminates the Basic Amine Required for Nav1.5 Sodium Channel Pore Block
The target compound differs from flecainide by substitution of the N-(2-piperidylmethyl) group with an N-(2-acetamidoethyl) group. In flecainide, the protonated piperidine nitrogen (pKa ~10–11) forms a critical electrostatic interaction with the central cavity of the Nav1.5 pore, as confirmed by cryo-EM structures [1]. The target compound's acetamidoethyl side chain contains an amide nitrogen (pKa < 0) that cannot protonate at physiological pH, precluding this pharmacophoric interaction. This structural modification is predicted to reduce Nav1.5 binding affinity by >100-fold based on established SAR for neutral flecainide analogues, where quaternization or removal of the basic amine abolishes use-dependent block [2]. This represents a qualitative functional switch from a cardiac sodium channel blocker to a compound with potentially preserved TNF-α modulatory activity but markedly reduced ion channel liability.
| Evidence Dimension | Presence of basic amine required for Nav1.5 sodium channel pore block |
|---|---|
| Target Compound Data | Neutral acetamidoethyl side chain; no protonatable amine at physiological pH; predicted Nav1.5 IC50 >100 μM |
| Comparator Or Baseline | Flecainide: protonated piperidine (pKa ~10.5); Nav1.5 IC50 = 7–27 μM (use-dependent) [1]. Neutral flecainide analogues (quaternary amine): complete loss of use-dependent Na+ channel block at ≤100 μM [2] |
| Quantified Difference | Estimated >100-fold reduction in Nav1.5 affinity relative to flecainide (class-level inference from quaternary and neutral flecainide analogue SAR) |
| Conditions | Cardiac Nav1.5 sodium channel electrophysiology; flecainide Cryo-EM structure (PDB 6UZ0); neutral analogue patch-clamp studies |
Why This Matters
Researchers studying TNF-α biology or adenosine receptor pharmacology can use this compound without confounding pro-arrhythmic Nav1.5 blockade, a critical limitation of flecainide.
- [1] Jiang D, et al. Structure of the Cardiac Sodium Channel. Cell, 2020; 180(1): 122-134.e10. DOI: 10.1016/j.cell.2019.11.041. Cryo-EM structure of Nav1.5 with flecainide bound (PDB 6UZ0). View Source
- [2] Nesterenko VV, et al. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues. J Pharmacol Exp Ther, 2003; 305(3): 1057-1065. Neutral analogue abolished use-dependent block. View Source
